Ethyl 4-(5,6-dichloro-1-methyl-1H-indol-2-yl)benzoate
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Overview
Description
ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE typically involves a multi-step process. One common method starts with the preparation of the indole core, which can be achieved through a Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring. The dichloro substitution is introduced through a halogenation reaction, where chlorine is added to the indole ring.
The next step involves the esterification of the indole derivative with ethyl 4-bromobenzoate. This can be done using a palladium-catalyzed Suzuki-Miyaura coupling reaction, which forms the carbon-carbon bond between the indole and the benzoate ester. The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The dichloro substitution enhances its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE can be compared with other indole derivatives, such as:
ETHYL 4-(5,6-DICHLORO-1H-INDOL-2-YL)BENZOATE: Similar structure but lacks the methyl group on the indole ring.
ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-3-YL)BENZOATE: Similar structure but with a different substitution pattern on the indole ring.
The uniqueness of ETHYL 4-(5,6-DICHLORO-1-METHYLINDOL-2-YL)BENZOATE lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
835595-14-7 |
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Molecular Formula |
C18H15Cl2NO2 |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
ethyl 4-(5,6-dichloro-1-methylindol-2-yl)benzoate |
InChI |
InChI=1S/C18H15Cl2NO2/c1-3-23-18(22)12-6-4-11(5-7-12)16-9-13-8-14(19)15(20)10-17(13)21(16)2/h4-10H,3H2,1-2H3 |
InChI Key |
QLSVVAOMJSLBPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC3=CC(=C(C=C3N2C)Cl)Cl |
Origin of Product |
United States |
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